Cas no 1001390-06-2 ((2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide)
![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1001390-06-2x500.png)
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide
- (2R)-N-{[2-Chloro-3-(trifluoromethyl)phenyl]methyl-1-methyl-5-oxopyrrolidine-2-carboxamide
- 2-Pyrrolidinecarboxamide, N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-, (2R)-
- (2R)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide
- P17336
- AKOS037644551
- BJEMSIVBBUBXMZ-SNVBAGLBSA-N
- CHEMBL2218248
- CS-0053480
- AS-53957
- SCHEMBL2581409
- 1001390-06-2
-
- MDL: MFCD30749387
- Inchi: 1S/C14H14ClF3N2O2/c1-20-10(5-6-11(20)21)13(22)19-7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,22)/t10-/m1/s1
- InChI Key: BJEMSIVBBUBXMZ-SNVBAGLBSA-N
- SMILES: ClC1C(C(F)(F)F)=CC=CC=1CNC([C@H]1CCC(N1C)=O)=O
Computed Properties
- Exact Mass: 334.06959g/mol
- Monoisotopic Mass: 334.06959g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 334.72g/mol
- XLogP3: 2.2
- Topological Polar Surface Area: 49.4
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | L21791-1G |
(2R)-N-{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 1g |
$1615 | 2024-05-21 | |
eNovation Chemicals LLC | D587428-5G |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 5g |
$2825 | 2024-07-21 | |
eNovation Chemicals LLC | D587428-1G |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 1g |
$940 | 2024-07-21 | |
Key Organics Ltd | AS-53957-0.25g |
(2r)-n-{[2-chloro-3-(trifluoromethyl)phenyl]methyl-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | >95% | 0.25g |
£634.00 | 2025-02-08 | |
Key Organics Ltd | AS-53957-250MG |
(2r)-n-{[2-chloro-3-(trifluoromethyl)phenyl]methyl-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | >95% | 0.25g |
£629.00 | 2023-06-14 | |
eNovation Chemicals LLC | D587428-500mg |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 500mg |
$625 | 2025-02-19 | |
eNovation Chemicals LLC | D587428-500mg |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 500mg |
$625 | 2025-02-22 | |
eNovation Chemicals LLC | D587428-100mg |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 100mg |
$195 | 2024-07-21 | |
eNovation Chemicals LLC | D587428-500MG |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 500mg |
$625 | 2024-07-21 | |
eNovation Chemicals LLC | D587428-5g |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide |
1001390-06-2 | 97% | 5g |
$2825 | 2025-02-22 |
(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide Related Literature
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide
Recent Advances in the Study of (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide (CAS: 1001390-06-2)
In recent years, (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide (CAS: 1001390-06-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a trifluoromethyl group and a pyrrolidine-2-carboxamide backbone, has shown promising potential in various therapeutic applications. The compound's molecular formula, C15H14ClF3N2O2, and its specific stereochemistry at the 2-position of the pyrrolidine ring contribute to its biological activity and selectivity.
Recent studies have focused on elucidating the pharmacological properties of this compound, particularly its role as a modulator of specific biological targets. One of the key findings is its interaction with certain enzymes and receptors involved in inflammatory and neurodegenerative pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide exhibits high affinity for the adenosine A2A receptor, a target implicated in Parkinson's disease and other neurological disorders. The study utilized in vitro binding assays and molecular docking simulations to confirm the compound's binding mode and selectivity.
Another significant area of investigation has been the compound's potential as an anti-inflammatory agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide inhibits the production of pro-inflammatory cytokines in macrophage cells. The researchers employed a combination of cell-based assays and Western blot analysis to demonstrate the compound's ability to suppress NF-κB signaling, a critical pathway in inflammation. These findings suggest that the compound could be a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and optimization of (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide have also been a focus of recent research. A 2023 publication in Organic Process Research & Development detailed a scalable synthetic route for the compound, highlighting improvements in yield and purity. The authors emphasized the importance of stereochemical control during the synthesis, as the (R)-enantiomer was found to be significantly more active than its (S)-counterpart. This work provides a foundation for the large-scale production of the compound, which is essential for preclinical and clinical studies.
In addition to its therapeutic potential, (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide has been explored as a tool compound in chemical biology. Its ability to selectively modulate specific biological targets makes it a valuable probe for studying disease mechanisms and identifying new drug targets. For example, a recent study in ACS Chemical Biology (2023) used the compound to investigate the role of adenosine receptors in cancer cell metabolism. The results revealed that the compound's modulation of A2A receptor activity affects glycolysis and oxidative phosphorylation in cancer cells, providing insights into potential metabolic vulnerabilities in tumors.
Despite these promising findings, challenges remain in the development of (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide as a therapeutic agent. Issues such as pharmacokinetic properties, bioavailability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications to improve these parameters while maintaining the compound's biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, (2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide (CAS: 1001390-06-2) represents a promising compound with diverse applications in chemical biology and drug discovery. Recent studies have shed light on its pharmacological properties, synthetic accessibility, and potential therapeutic uses. As research continues, this compound is likely to play an increasingly important role in the development of new treatments for neurological, inflammatory, and metabolic diseases.
1001390-06-2 ((2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide) Related Products
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
